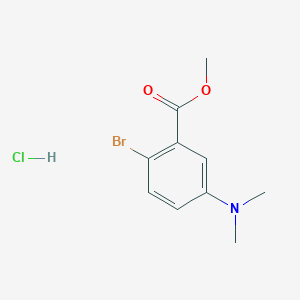

Methyl 2-bromo-5-(dimethylamino)benzoate hydrochloride

Descripción

Propiedades

IUPAC Name |

methyl 2-bromo-5-(dimethylamino)benzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2.ClH/c1-12(2)7-4-5-9(11)8(6-7)10(13)14-3;/h4-6H,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGCOQUYJCNMFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)Br)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-5-(dimethylamino)benzoate hydrochloride typically involves the bromination of methyl 5-(dimethylamino)benzoate. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions usually require a controlled temperature to ensure selective bromination at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of Methyl 2-bromo-5-(dimethylamino)benzoate hydrochloride may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-bromo-5-(dimethylamino)benzoate hydrochloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Oxidation: Oxidative reactions can convert the dimethylamino group to other functional groups such as nitro or hydroxyl groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are employed.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are used.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.

Reduction: Formation of amine or alcohol derivatives.

Oxidation: Formation of nitro or hydroxyl derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

- Enzyme Inhibition : Methyl 2-bromo-5-(dimethylamino)benzoate hydrochloride is known for its role as an enzyme inhibitor, making it valuable in drug formulation studies. Its structural characteristics enable it to interact with various biological targets, which is crucial in the development of therapeutic agents.

- Synthesis of Bioactive Compounds : This compound serves as an intermediate in the synthesis of other bioactive molecules. For instance, it has been utilized in the development of potent inhibitors for kinases involved in cell division, highlighting its importance in cancer research .

- Antimicrobial Studies : The compound's derivatives have shown potential antimicrobial properties, making it a candidate for further exploration in treating infections. Research indicates that modifications of this compound can enhance its efficacy against certain pathogens .

Synthetic Applications

- Organic Synthesis : Methyl 2-bromo-5-(dimethylamino)benzoate hydrochloride is used as a building block in organic synthesis, facilitating the formation of complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile reagent in laboratories .

- Catalyst-Free Reactions : Recent studies have demonstrated that this compound can participate in catalyst-free reactions, which simplifies synthetic pathways and reduces the need for additional reagents . This feature is particularly advantageous in developing environmentally friendly synthetic methods.

- Late-Stage Functionalization : The compound has been employed in late-stage functionalization processes, allowing for the modification of existing drug molecules to enhance their pharmacological profiles without extensive synthetic routes .

Research Case Studies

- Development of Kinase Inhibitors : A study focused on designing selective hybrid inhibitors based on aminopyridine scaffolds utilized methyl 2-bromo-5-(dimethylamino)benzoate hydrochloride as a key intermediate. The research highlighted its efficacy in binding to kinase targets, demonstrating significant potential for cancer treatment .

- Antimicrobial Activity Assessment : Research conducted on derivatives of methyl 2-bromo-5-(dimethylamino)benzoate hydrochloride revealed promising results against various bacterial strains. The modifications led to enhanced activity compared to parent compounds, indicating its utility in drug discovery programs aimed at combating resistant infections .

Mecanismo De Acción

The mechanism of action of Methyl 2-bromo-5-(dimethylamino)benzoate hydrochloride involves its interaction with specific molecular targets. The bromine atom and dimethylamino group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in nucleophilic substitution reactions, and its dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological targets.

Comparación Con Compuestos Similares

Structural Analogs from Bromides Catalog ()

The following table compares Methyl 2-bromo-5-(dimethylamino)benzoate hydrochloride with four analogs from the same chemical family:

| Compound Name (CAS) | Purity | Substituents/Modifications | Key Structural Differences |

|---|---|---|---|

| Methyl 2-bromo-5-(dimethylamino)benzoate hydrochloride (1820705-24-5) | 97% | Bromine (2-), dimethylamino (5-), HCl salt | Reference compound |

| Methyl 2-((5-bromo-2-((dimethylamino)methyl)phenyl)thio)-2-phenylacetate (1347941-64-3) | 95% | Thioether linkage, phenylacetate backbone | Additional sulfur and phenyl groups |

| Methyl 5-bromo-2-(dimethylamino)nicotinate (1220419-54-4) | 95% | Nicotinate (pyridine) core | Aromatic ring replaced with pyridine |

| Methyl 3-bromo-2,4-dimethylbenzoate (151859-37-9) | 98% | Bromine (3-), methyl groups (2-, 4-) | No dimethylamino group; methyl substituents |

Key Observations :

- The hydrochloride salt form enhances solubility in polar solvents compared to non-salt analogs like Methyl 3-bromo-2,4-dimethylbenzoate .

- The dimethylamino group at the 5-position distinguishes the target compound from analogs with methyl or pyridine cores, influencing electronic properties and reactivity .

Reactivity and Physical Properties ()

Research highlights critical differences:

| Property | Ethyl 4-(dimethylamino) benzoate | 2-(Dimethylamino) ethyl methacrylate |

|---|---|---|

| Degree of Conversion* | Higher (~85%) | Lower (~70%) |

| Solubility in Resins | Superior | Moderate |

| DPI Co-Initiator Effect | Less influenced | Enhanced conversion with DPI |

*Degree of conversion in resin cements under UV polymerization.

The target compound’s benzoate ester group may confer stability akin to Ethyl 4-(dimethylamino) benzoate, while its bromine substituent could reduce reactivity compared to methacrylate derivatives .

Pharmaceutical Impurities and Hydrochloride Salts ()

Hydrochloride salts of structurally complex benzoates, such as Imp. E(EP) Hydrochloride (CAS: 294882-33-0), are used as reference standards in drug manufacturing. Key comparisons:

| Compound (CAS) | Substituents | Application |

|---|---|---|

| Methyl 2-bromo-5-(dimethylamino)benzoate hydrochloride | Bromine, dimethylamino | Synthetic intermediate |

| Imp. E(EP) Hydrochloride | Trimethoxybenzoate, methylamino | Impurity in trimebutine derivatives |

The trimethoxybenzoate group in Imp. E(EP) increases steric hindrance, reducing metabolic degradation compared to the target compound’s simpler substituents .

Actividad Biológica

Methyl 2-bromo-5-(dimethylamino)benzoate hydrochloride is a compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including interaction profiles, pharmacokinetics, and comparative studies with structurally similar compounds.

Chemical Structure and Properties

Methyl 2-bromo-5-(dimethylamino)benzoate hydrochloride features a bromine atom and a dimethylamino group, which contribute to its reactivity and biological properties. The presence of these functional groups can significantly influence the compound's interaction with biological targets, particularly in drug metabolism and efficacy.

Pharmacokinetics and Drug Interactions

Research indicates that methyl 2-bromo-5-(dimethylamino)benzoate hydrochloride may interact with cytochrome P450 enzymes, particularly CYP1A2. This interaction can alter the pharmacokinetics of co-administered drugs, potentially leading to increased or decreased systemic drug levels. Such findings underscore the importance of understanding this compound's interaction profile in clinical settings.

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity. Similar compounds with halogen substitutions have shown varying degrees of antibacterial and antifungal properties. For instance, studies have reported that halogenated compounds can inhibit the growth of various bacterial strains, suggesting that the bromine substitution in methyl 2-bromo-5-(dimethylamino)benzoate hydrochloride may confer similar effects .

Case Study: In Vitro Activity

A study examining related compounds found that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM for different bacterial strains, indicating a promising potential for antimicrobial applications . Although specific data for methyl 2-bromo-5-(dimethylamino)benzoate hydrochloride is limited, its structural similarities suggest it may exhibit comparable activity.

Comparative Analysis with Similar Compounds

To better understand the biological activity of methyl 2-bromo-5-(dimethylamino)benzoate hydrochloride, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 5-bromo-2-chlorobenzoate | Chlorine instead of dimethylamino | Different halogen substitution affecting reactivity |

| Methyl 2-amino-5-(dimethylamino)benzoate dihydrochloride | Amino group instead of bromo | Potentially different biological activity profile |

| Methyl 2-bromo-5-methylbenzoate | Methyl group instead of dimethylamino | Variation in steric hindrance impacting reactions |

This table highlights how variations in halogen and amine groups can lead to differences in biological activity among similar compounds.

Future Directions for Research

Further investigations are warranted to elucidate the full extent of methyl 2-bromo-5-(dimethylamino)benzoate hydrochloride's biological activity. Key areas for future research include:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its effects on microbial growth.

- Toxicological Assessments : Evaluating safety profiles and potential side effects associated with its use.

Q & A

Q. How can the synthesis of Methyl 2-bromo-5-(dimethylamino)benzoate hydrochloride be optimized to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on reaction parameters such as temperature, solvent polarity, and catalyst selection. For example, bromination at the 2-position of the benzoate ring may require controlled conditions to avoid over-bromination or side reactions. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) can enhance purity . Monitoring reaction progress with thin-layer chromatography (TLC) and confirming intermediates via H NMR (e.g., dimethylamino proton signals at δ 2.8–3.2 ppm) ensures stepwise fidelity .

Q. What spectroscopic techniques are critical for characterizing Methyl 2-bromo-5-(dimethylamino)benzoate hydrochloride?

- Methodological Answer :

- H/C NMR : Key signals include the methyl ester (δ ~3.8–4.0 ppm for H; δ ~165–170 ppm for C), dimethylamino protons (δ ~2.8–3.2 ppm), and aromatic protons (δ ~6.5–8.0 ppm). Bromine’s electron-withdrawing effect deshields adjacent protons .

- FT-IR : Confirm ester carbonyl (C=O stretch at ~1700 cm) and dimethylamino (C-N stretch at ~1200–1250 cm) groups.

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H] at m/z 307.02 (CHBrNO·HCl) with isotopic peaks for bromine (1:1 ratio for Br and Br) .

Q. What solvent systems are suitable for solubility and stability testing of this compound?

- Methodological Answer : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 1–12). Stability studies should monitor degradation under UV light, heat (40–60°C), and oxidative conditions (HO). Use HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to track decomposition products. Reference standards (e.g., USP protocols for structurally similar hydrochlorides) ensure reproducibility .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected splitting or integration ratios) be resolved for this compound?

- Methodological Answer :

- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals by correlating H-H coupling (e.g., aromatic protons) and H-C connectivity. For example, HMBC can link the methyl ester carbonyl to adjacent protons.

- Variable Temperature NMR : Assess dynamic effects (e.g., hindered rotation of the dimethylamino group) that may cause splitting.

- X-ray Crystallography : Confirm spatial arrangement, especially if tautomerism or crystal packing effects distort spectral data .

Q. What strategies are effective for identifying and quantifying trace impurities in this compound?

- Methodological Answer :

- LC-MS/MS : Detect impurities at ppm levels using MRM (multiple reaction monitoring). For example, demethylation byproducts or residual starting materials (e.g., unreacted 2-bromo-5-(dimethylamino)benzoic acid) can be identified via fragmentation patterns .

- Forced Degradation Studies : Expose the compound to heat, light, and hydrolysis to simulate impurities. Compare retention times and spectra against reference standards (e.g., USP guidelines for related hydrochlorides) .

Q. How does the hydrochloride salt form influence the compound’s crystallinity and bioavailability in preclinical studies?

- Methodological Answer :

- Powder X-ray Diffraction (PXRD) : Compare diffraction patterns of freebase vs. hydrochloride salt to assess crystallinity. Hydrochloride salts often exhibit higher aqueous solubility, enhancing bioavailability.

- Dissolution Testing : Use biorelevant media (e.g., simulated gastric fluid) to evaluate dissolution rates. Pharmacokinetic studies in rodent models can correlate crystallinity with plasma concentration-time profiles .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and observed pKa values for the dimethylamino group?

- Methodological Answer :

- Potentiometric Titration : Measure experimental pKa in aqueous solutions. If discrepancies persist (e.g., due to steric hindrance or resonance effects), computational methods (DFT or QSPR models) can refine predictions.

- pH-Dependent Solubility Studies : Link pKa deviations to solubility changes, which may indicate protonation state variations under physiological conditions .

Q. What experimental controls are essential to validate stability studies under varying humidity conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.